5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-Dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its multifunctional properties. The specific molecular structure provides it with unique physicochemical characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:
Starting Material Preparation: : Often begins with the synthesis of 4-(pyridin-2-yloxy)cyclohexanone from cyclohexanone and 2-hydroxypyridine via an etherification reaction.
Formation of Triazolo[1,5-a]pyrimidine Core: : This step involves cyclization reactions using appropriate nitrogen-containing reagents to form the triazolo[1,5-a]pyrimidine ring.
Carboxamide Formation: : The compound 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid chloride is reacted with the amine group of the prepared cyclohexane derivative under basic conditions to form the final amide.
Industrial Production Methods: Large-scale synthesis would involve the optimization of reaction conditions to maximize yield and purity, using continuous flow processes and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidative transformations, particularly at the methyl groups attached to the triazolopyrimidine core.
Reduction: : Selective reduction of certain functional groups like the carboxamide might be possible under mild conditions.
Substitution: : The pyridine ring allows for various substitution reactions, such as halogenation or nitration, depending on the conditions employed.
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, nitric acid under controlled conditions.
Oxidized Products: : May form carboxylic acids or aldehydes.
Reduced Products: : Could lead to formation of amine derivatives or hydrocarbon chains.
Substitution Products: : Diverse derivatives with functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
Chemistry:
Catalysis: : Used as a ligand in metal-catalyzed reactions due to its nitrogen-containing heterocyclic structure.
Organic Synthesis: : Acts as a building block for more complex organic molecules.
Enzyme Inhibitors: : Potentially inhibits enzymes due to its ability to bind to active sites through its triazolopyrimidine core.
Protein Interactions: : Research into its binding with specific proteins or receptors for drug design.
Drug Development: : Explored for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Diagnostics: : Utilized in the development of diagnostic reagents due to its specific binding properties.
Material Science: : Integrated into polymers or materials to enhance certain properties like strength or chemical resistance.
Agriculture: : Possible use in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
Molecular Targets: The triazolopyrimidine core may interact with various biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: Could involve pathways like MAPK/ERK for cell proliferation or NF-κB for inflammation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds:
5,7-Dimethyltriazolopyrimidines: : Differ primarily in the substituents attached to the core structure.
Cyclohexylcarboxamides: : Related through the cyclohexane-carboxamide portion, though varying in the attached aromatic groups.
Uniqueness: The combination of the pyridine ring with the triazolopyrimidine core provides a unique spatial configuration and electronic properties, differentiating it from other similar structures in terms of binding affinity and reactivity.
Hope this satisfies your curiosity about 5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide!
Properties
IUPAC Name |
5,7-dimethyl-N-(4-pyridin-2-yloxycyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-12-11-13(2)25-19(21-12)23-17(24-25)18(26)22-14-6-8-15(9-7-14)27-16-5-3-4-10-20-16/h3-5,10-11,14-15H,6-9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTYBGUDKGSGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3CCC(CC3)OC4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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